molecular formula C10H10OS2 B7871122 (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol

(5-Methylthiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B7871122
M. Wt: 210.3 g/mol
InChI Key: AMCZCIROJGXRSU-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C10H10OS2 It consists of a methanol group attached to a thiophene ring, which is further substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: The major products include 5-methylthiophene-2-carbaldehyde or 5-methylthiophene-2-carboxylic acid.

    Reduction: The major products include (5-methylthiophen-2-yl)methanol or (5-methylthiophen-2-yl)methane.

    Substitution: The major products include halogenated derivatives like 5-bromo-2-thiophenemethanol.

Scientific Research Applications

(5-Methylthiophen-2-yl)(thiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active thiophene derivatives.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Similar in structure but lacks the methyl group and hydroxyl group.

    5-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    Thiophene-2-boronic acid: Used as a precursor in the synthesis of (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methyl-substituted thiophene ring. This combination of functional groups and structural features provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-thiophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS2/c1-7-4-5-9(13-7)10(11)8-3-2-6-12-8/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCZCIROJGXRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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